N-(4-methoxyphenyl)-4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}phthalazin-1-amine
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Overview
Description
N-(4-methoxyphenyl)-4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}phthalazin-1-amine is a complex organic compound known for its potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a phthalazine core, a methoxyphenyl group, and a piperazine sulfonyl moiety. It has been studied for its inhibitory effects on cyclin-dependent kinases (CDKs), making it a promising candidate for cancer research and treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}phthalazin-1-amine typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Phthalazine Core: The phthalazine core can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Methoxyphenyl Group: This step involves the reaction of the phthalazine core with a methoxyphenyl derivative under suitable conditions.
Attachment of the Piperazine Sulfonyl Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques to ensure the compound meets the required standards for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}phthalazin-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
N-(4-methoxyphenyl)-4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}phthalazin-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules.
Medicine: It has potential as an inhibitor of cyclin-dependent kinases (CDKs), making it a candidate for cancer therapy.
Industry: The compound can be used in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}phthalazin-1-amine involves its interaction with cyclin-dependent kinases (CDKs). By inhibiting these kinases, the compound can interfere with the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets include CDK2 and CDK4, which are crucial for cell cycle progression .
Comparison with Similar Compounds
Similar Compounds
- **N,1,4,4-Tetramethyl-8-{[4-(4-methylpiperazin-1-yl)phenyl]}phthalazin-1-amine
- **N-{5-[4-(4-methylpiperazin-1-yl)phenyl]-1H-pyrrolo[2,3-b]pyridin-3-yl}phthalazin-1-amine
Uniqueness
N-(4-methoxyphenyl)-4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}phthalazin-1-amine stands out due to its specific structural features, such as the methoxyphenyl group and the piperazine sulfonyl moiety. These features contribute to its unique biological activity and potential as a CDK inhibitor, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C27H29N5O3S |
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Molecular Weight |
503.6 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-4-[4-methyl-3-(4-methylpiperazin-1-yl)sulfonylphenyl]phthalazin-1-amine |
InChI |
InChI=1S/C27H29N5O3S/c1-19-8-9-20(18-25(19)36(33,34)32-16-14-31(2)15-17-32)26-23-6-4-5-7-24(23)27(30-29-26)28-21-10-12-22(35-3)13-11-21/h4-13,18H,14-17H2,1-3H3,(H,28,30) |
InChI Key |
NPNJZWVZBXGOJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)OC)S(=O)(=O)N5CCN(CC5)C |
Origin of Product |
United States |
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